Cas no 1448048-06-3 (N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide)

N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-methyltriazole-4-carboxamide
- AKOS024559365
- F6436-1490
- N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
- CHEMBL3440289
- N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 1448048-06-3
- N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
-
- インチ: 1S/C15H17N5O2/c1-20-9-13(18-19-20)15(22)17-12-4-2-10(3-5-12)8-14(21)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,21)(H,17,22)
- InChIKey: CUWOHWZUPJPNBU-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(C(NC2=CC=C(CC(NC3CC3)=O)C=C2)=O)N=N1
計算された属性
- せいみつぶんしりょう: 299.13822480g/mol
- どういたいしつりょう: 299.13822480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 88.9Ų
N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-1490-2μmol |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1448048-06-3 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6436-1490-20μmol |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1448048-06-3 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6436-1490-1mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1448048-06-3 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6436-1490-4mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1448048-06-3 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6436-1490-30mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1448048-06-3 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6436-1490-50mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1448048-06-3 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6436-1490-20mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1448048-06-3 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6436-1490-2mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1448048-06-3 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6436-1490-40mg |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1448048-06-3 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6436-1490-10μmol |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1448048-06-3 | 10μmol |
$103.5 | 2023-09-09 |
N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Professional Introduction to N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 1448048-06-3)
N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1448048-06-3, represents a novel molecular entity with a unique structural framework that combines a triazole ring with a cyclopropylcarbamoyl substituent. The presence of these specific functional groups makes it a promising candidate for further exploration in drug discovery and development.
The chemical structure of N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide incorporates several key features that contribute to its potential biological activity. The triazole moiety is well-known for its role in various pharmacophores, particularly in antifungal and antiviral agents. Its stability and ability to engage in hydrogen bonding make it an attractive component in the design of bioactive molecules. Additionally, the cyclopropylcarbamoyl group introduces rigidity to the molecular structure, which can influence both the solubility and binding affinity of the compound.
In recent years, there has been a growing interest in the development of new therapeutic agents that target complex biological pathways. The compound N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential role in modulating various cellular processes. Preliminary research suggests that this molecule may exhibit inhibitory activity against certain enzymes and receptors involved in inflammation and cancer progression. The combination of the triazole and cyclopropylcarbamoyl groups is believed to enhance its interaction with biological targets, thereby increasing its therapeutic efficacy.
One of the most intriguing aspects of this compound is its structural versatility. The phenyl ring in the molecule provides a platform for further derivatization, allowing chemists to explore different analogs with tailored biological properties. This flexibility is particularly valuable in medicinal chemistry, where subtle modifications can significantly impact the pharmacological profile of a drug candidate. Researchers have been exploring various synthetic routes to optimize the production of N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide while maintaining its structural integrity and biological activity.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the triazole ring efficiently. These methods not only streamline the synthetic process but also minimize unwanted byproducts. The cyclopropylcarbamoyl group is typically introduced through nucleophilic substitution reactions or other coupling strategies that preserve the delicate functionalization of the molecule.
Once synthesized, N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analyses confirm its molecular structure and provide insights into its conformational preferences. Understanding these structural details is crucial for predicting how the compound will interact with biological targets and for guiding further optimization efforts.
In vitro studies have begun to uncover the potential biological activities of N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide. Initial experiments have shown promising results in inhibiting certain kinases associated with cancer cell proliferation. The triazole ring appears to disrupt critical signaling pathways by binding to specific amino acid residues on these enzymes. Moreover, the cyclopropylcarbamoyl group may enhance binding affinity through hydrophobic interactions and steric effects.
The compound's ability to cross the blood-brain barrier has also been explored, as this property is often essential for central nervous system (CNS) drugs. Preliminary data suggest that N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide may possess adequate lipophilicity for effective penetration into neural tissues. This finding opens up possibilities for its use in treating neurological disorders such as Alzheimer's disease or Parkinson's disease.
As research progresses, computational modeling and molecular dynamics simulations are being utilized to gain deeper insights into the interactions between N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide and its biological targets. These tools help predict binding affinities and identify key residues involved in drug-receptor interactions. By integrating experimental data with computational approaches, scientists can refine their understanding of how this compound functions at a molecular level.
The development of new drug candidates is often a lengthy and complex process involving multiple stages of testing from preclinical studies to clinical trials. N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is currently undergoing further investigation to assess its safety profile and therapeutic potential in animal models. These studies are critical for determining whether it progresses to human clinical trials where its efficacy can be evaluated in patients suffering from specific diseases.
The pharmaceutical industry continues to invest heavily in innovative compounds like N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide due to their potential to address unmet medical needs. Collaborations between academic researchers and industry scientists are fostering advancements in synthetic methodologies and drug design principles. This synergy ensures that promising compounds like this one are translated from laboratory discoveries into viable therapeutic options for patients worldwide.
In conclusion,N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No.1448048-06-3) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas。 Its unique structural features, combined with promising preclinical results, make it an exciting prospect for future drug development。 As research continues,this compound will likely play a crucial role in shaping next-generation therapies designed to improve patient outcomes。
1448048-06-3 (N-{4-(cyclopropylcarbamoyl)methylphenyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 2097862-42-3(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 2229418-06-6(methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate)
- 426265-73-8(4-Bromo-2-chlorobenzamide)
- 921792-44-1(3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide)
- 79055-57-5(4-Pyridinamine, 2-iodo-5-methyl-)
- 1805312-82-6(Ethyl 4-(chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetate)
- 1388032-47-0((3-Bromo-2-methoxyphenyl)hydrazine)
- 2228607-92-7(2-({3-(difluoromethyl)sulfanylphenyl}methyl)oxirane)
- 2580092-35-7(rac-(3R,3aR,6aS)-3-amino-hexahydro-2H-1lambda6-thieno2,3-cpyrrole-1,1-dione)
- 2247105-46-8(3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid)




